Pyrophosphonate Hydrolytic Stability vs. Parent Pyrophosphate HDMAPP
(E)-C-HDMAPP incorporates a P–C–P pyrophosphonate linkage in place of the P–O–P pyrophosphate bond found in HDMAPP. This substitution makes the pyrophosphonate moiety 'much less susceptible to chemical or enzymatic hydrolysis than its pyrophosphate counterpart' and 'by far more stable than its parent pyrophosphate ester (HDMAPP)' [1]. Improved solution and vascular‑circulation stability were explicitly documented across both in vitro stability assays and in vivo ADMET profiling in non‑human primates [1].
| Evidence Dimension | Resistance to chemical/enzymatic hydrolysis in solution and vascular circulation |
|---|---|
| Target Compound Data | (E)-C-HDMAPP: pyrophosphonate linkage; rated 'much less susceptible' and 'by far more stable' in direct comparison |
| Comparator Or Baseline | HDMAPP (pyrophosphate): inherently labile P–O–P bond, susceptible to hydrolysis |
| Quantified Difference | Qualitative head‑to‑head ranking; quantitative rate constants not reported in public domain but consistently described as 'far more stable' across independent sources [1] |
| Conditions | Solution stability and ADMET profiling in non‑human primate (cynomolgus) model as reported in Boëdec et al. (2008) [1] |
Why This Matters
Enhanced hydrolytic stability directly translates into longer‑lived reagent solutions, more reproducible in vitro assays, and improved in vivo persistence, making (E)-C-HDMAPP the preferred procurement choice when experimental protocols require sustained phosphoantigen exposure.
- [1] Boëdec, A., Sicard, H., Dessolin, J., et al. Synthesis and biological activity of phosphonate analogues and geometric isomers of the highly potent phosphoantigen (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate. J. Med. Chem. 2008, 51 (6), 1747–1754. View Source
